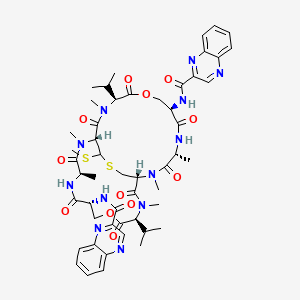
S-426-S (Lepetit)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Wissenschaftliche Forschungsanwendungen
Medical Research Applications
1.1 Anticancer Properties
Echinomycin has been studied for its anticancer properties, particularly its ability to inhibit the growth of certain tumor cells. Research indicates that Echinomycin can induce apoptosis in cancer cells by disrupting DNA replication and transcription processes. Studies have shown that it is effective against various cancer cell lines, including those from breast and prostate cancers. For instance, experiments demonstrated that Echinomycin significantly reduced cell viability in androgen-sensitive human prostate adenocarcinoma cells (LNCaP) and hepatocellular tumor lines .
1.2 Antibiotic Activity
Echinomycin exhibits antibiotic properties, particularly against Gram-positive bacteria. Its mechanism involves binding to DNA and inhibiting RNA synthesis, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance .
1.3 Neuroprotective Effects
Recent studies have explored the neuroprotective effects of Echinomycin in neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Biochemical Applications
2.1 Enzyme Regulation Studies
Echinomycin is valuable for studying acetyl-CoA carboxylase (ACC) enzymes, which play a crucial role in fatty acid metabolism. The compound allows researchers to investigate intracellular signaling pathways related to lipogenesis and fatty acid oxidation. It has been used to evaluate new ACC inhibitors in both in vitro and in vivo settings .
2.2 Metabolic Pathway Analysis
The compound aids in understanding metabolic pathways involved in lipid metabolism. By using Echinomycin as a tool, researchers can analyze how various conditions affect fatty acid levels and the regulation of metabolic enzymes .
Agricultural Applications
3.1 Plant Growth Regulation
Echinomycin has been implicated in regulating plant growth through its effects on nitrogen uptake mechanisms. Research indicates that it may enhance root growth under nitrogen-rich conditions by modulating gene expression related to nutrient uptake .
3.2 Pest Resistance
There is ongoing research into the use of Echinomycin as a natural pesticide due to its antimicrobial properties. Its application could help manage plant diseases caused by bacterial infections without harming beneficial microorganisms .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Effects | Evaluate the cytotoxic effects of Echinomycin on cancer cell lines | Significant reduction in cell viability observed in LNCaP cells; induction of apoptosis confirmed through caspase activation assays |
| Antibiotic Resistance Study | Investigate the efficacy of Echinomycin against resistant bacterial strains | Echinomycin demonstrated potent activity against multiple Gram-positive bacteria, including resistant strains |
| Neuroprotection Study | Assess the protective effects of Echinomycin on neuronal cells under oxidative stress | Reduction in markers of oxidative stress and inflammation was noted; potential therapeutic implications for neurodegenerative diseases |
Eigenschaften
Molekularformel |
C51H64N12O12S2 |
|---|---|
Molekulargewicht |
1101.3 g/mol |
IUPAC-Name |
N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1 |
InChI-Schlüssel |
AUJXLBOHYWTPFV-CVLRASHMSA-N |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Isomerische SMILES |
C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Kanonische SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Piktogramme |
Acute Toxic; Health Hazard |
Haltbarkeit |
Bulk: Should be stored at 5 °C or less. |
Löslichkeit |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Synonyme |
Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















